DL-Borneol

Beschreibung

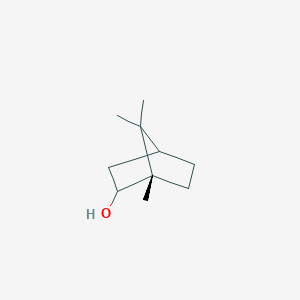

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

507-70-0 |

|---|---|

Molekularformel |

C10H18O |

Molekulargewicht |

154.25 g/mol |

IUPAC-Name |

(1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |

InChI |

InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7?,8?,10-/m1/s1 |

InChI-Schlüssel |

DTGKSKDOIYIVQL-SFVIPPHHSA-N |

Isomerische SMILES |

C[C@]12CCC(C1(C)C)CC2O |

Kanonische SMILES |

CC1(C2CCC1(C(C2)O)C)C |

Aussehen |

Solid powder |

Siedepunkt |

212 °C |

Color/Form |

White to off-white crystals White translucent lumps |

Dichte |

Leaves from ligroin; MP 206 °C; BP 213 °C; density: 1.011 g/cu cm at 20 °C. Insoluble in water; very soluble in ethanol, ether, benzene /Borneol, (+/-)-/ |

Flammpunkt |

150 °F (60 °C) /closed cup/ |

melting_point |

202 °C Hexanogal plates from petroleum ether; melting point: 204 °C; boiling point: 210 °C at 779 mm Hg /L-Borneol/ |

Andere CAS-Nummern |

10385-78-1 507-70-0 124-76-5 464-43-7 |

Physikalische Beschreibung |

Borneol appears as a white colored lump-solid with a sharp camphor-like odor. Burns readily. Slightly denser than water and insoluble in water. Used to make perfumes. Liquid White translucent solid; [Hawley] White to off-white crystals; piney camphoraceous aroma |

Piktogramme |

Flammable |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

Stable under recommended storage conditions. |

Löslichkeit |

In water, 738 mg/L at 25 °C Slightly soluble in propylene glycol Soluble in alcohol and ether Slightly soluble in proylene glycol; Very slightly soluble in water; Insoluble in vegatable oils Soluble (in ethanol) |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

orneol isoborneol isoborneol, (1R-endo)-isomer isoborneol, (1R-exo)-isomer isoborneol, (1S-endo)-isomer isoborneol, (1S-exo)-isomer isoborneol, (endo)-isomer isoborneol, (endo-(+-))-isomer isoborneol, (exo)-isome |

Dampfdruck |

0.03 [mmHg] 5.02X10-2 mm Hg at 25 °C |

Herkunft des Produkts |

United States |

Stereochemical Aspects of 1,7,7 Trimethylbicyclo 2.2.1 Heptan 2 Ol

Enantiomeric Forms: (+)-Borneol and (-)-Borneol (B1667373)

Borneol exists as a pair of enantiomers, which are non-superimposable mirror images of each other. brainly.com These are designated as (+)-borneol and (-)-borneol based on the direction in which they rotate plane-polarized light. The (+)-enantiomer is also referred to as d-borneol, while the (-)-enantiomer is known as l-borneol. acs.orgwikipedia.org

Both enantiomeric forms are found in nature. (+)-Borneol is the more commonly available and can be found in the essential oils of various plants, including those from the Dipterocarpaceae family. numberanalytics.comweebly.com Conversely, (-)-borneol is a primary component in the oil and leaves of rosemary (Salvia rosmarinus) and can be obtained from the herbaceous plant Blumea balsamifera. acs.orgweebly.com

| Property | (+)-Borneol | (-)-Borneol |

| Synonyms | d-Borneol | l-Borneol |

| Optical Rotation | +37.7° (c=5, ethanol) numberanalytics.com | -37.7° (c=5, ethanol) |

| Natural Sources | Dipterocarpaceae family trees weebly.com | Blumea balsamifera, Rosemary (Salvia rosmarinus) acs.orgweebly.com |

| CAS Registry Number | 464-43-7 | 464-45-9 nist.gov |

Diastereomeric Forms: Borneol and Isoborneol (B83184)

In addition to enantiomers, 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol has a diastereomer called isoborneol. Diastereomers are stereoisomers that are not mirror images of each other. brainly.com The structural difference between borneol and isoborneol lies in the spatial orientation of the hydroxyl (-OH) group on the bicyclic ring system. pediaa.com

In borneol, the hydroxyl group is in the endo position, meaning it is oriented toward the interior of the bicyclic ring system. wikipedia.orgpediaa.com In isoborneol, the hydroxyl group is in the exo position, pointing toward the exterior of the ring system. pediaa.comwikipedia.org This difference in the stereochemistry of one functional group, while the molecular connectivity remains the same, defines them as diastereomers. brainly.combrainly.com Like borneol, isoborneol also exists as a pair of enantiomers: (+)-isoborneol and (-)-isoborneol. pediaa.com

| Compound | Hydroxyl Group Position | Stereochemical Relationship |

| Borneol | endo wikipedia.org | Diastereomer of Isoborneol brainly.com |

| Isoborneol | exo wikipedia.org | Diastereomer of Borneol brainly.com |

Chiral Centers and Configurational Nomenclature

The complex, three-dimensional structure of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol contains three chiral centers. guidechem.com The configuration of each chiral center can be unambiguously described using the Cahn-Ingold-Prelog (CIP) system, which assigns an R or S descriptor to each center based on the priority of the groups attached to it. msu.edulibretexts.org

The assignment process involves prioritizing the four substituents bonded to the chiral carbon based on atomic number. The molecule is then oriented so that the lowest priority group points away from the viewer, and the direction from the highest to the third-highest priority group is observed. A clockwise direction corresponds to an R configuration, and a counter-clockwise direction indicates an S configuration. pressbooks.pubyoutube.com

For example, the systematic IUPAC names for the enantiomers of borneol reflect these configurations:

(+)-Borneol is systematically named (1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol.

(-)-Borneol is systematically named (1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol.

Enantiomeric Purity and Diastereomeric Ratio Determination in Research

In research and chemical synthesis, determining the relative amounts of different stereoisomers in a sample is critical. The enantiomeric purity (often expressed as enantiomeric excess, ee) and the diastereomeric ratio (or diastereomeric excess, de) are key metrics of a reaction's stereoselectivity. nih.gov

Several analytical techniques are employed to determine these values. Gas chromatography (GC) is a common method, particularly when using a chiral stationary phase. weebly.com This technique allows for the separation of enantiomers, and the ratio of the peak areas corresponds to the enantiomeric ratio. libretexts.org Alternatively, the enantiomers can be converted into diastereomers by reacting them with an enantiomerically pure chiral auxiliary. These resulting diastereomers can then be separated and quantified using standard achiral chromatography. thieme-connect.de

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. While enantiomers have identical NMR spectra in an achiral solvent, their signals can be resolved by using a chiral solvating agent (CSA). libretexts.org The CSA forms transient diastereomeric complexes with each enantiomer, leading to nonidentical chemical shifts that can be integrated to determine the enantiomeric ratio. libretexts.org Similarly, derivatizing the enantiomeric mixture with a chiral derivatizing agent to form stable diastereomers allows for the quantification of the resulting distinct signals in the NMR spectrum. nih.gov

| Analytical Method | Principle of Separation/Differentiation | Application |

| Gas Chromatography (GC) | Separation of stereoisomers on a chiral stationary phase or after conversion to diastereomers. weebly.comlibretexts.org | Quantitative determination of enantiomeric and diastereomeric ratios. |

| NMR Spectroscopy | Resolution of signals from enantiomers by forming transient diastereomeric complexes with a chiral solvating agent (CSA) or by converting them into stable diastereomers. libretexts.org | Determination of enantiomeric purity. |

Biosynthetic Pathways and Enzymatic Synthesis of 1,7,7 Trimethylbicyclo 2.2.1 Heptan 2 Ol

Precursor Pathways: Methylerythritol Phosphate (B84403) (MEP) Pathway and Mevalonate (B85504) (MVA) Pathway

All terpenoids, including borneol, are derived from the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govresearchgate.netpnas.org Nature has evolved two distinct and independent metabolic routes for the synthesis of these fundamental building blocks: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. researchgate.netwikipedia.org

In higher plants, these two pathways are spatially segregated within the cell. The MVA pathway operates in the cytoplasm and is primarily responsible for producing precursors for sesquiterpenes, triterpenes (like sterols), and certain other secondary metabolites. nih.govpnas.org Conversely, the MEP pathway is localized within the plastids and supplies the IPP and DMAPP necessary for the biosynthesis of monoterpenes (such as borneol), diterpenes, carotenoids, and the side chains of chlorophylls. wikipedia.orgnih.govpnas.org While most organisms utilize one pathway or the other, plants uniquely possess both. wikipedia.orgnih.gov

The Mevalonate (MVA) pathway begins with the condensation of three molecules of acetyl-CoA. researchgate.netmetwarebio.com A key regulatory step in this pathway is the reduction of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) to mevalonate (MVA), a reaction catalyzed by the enzyme HMG-CoA reductase (HMGR). nih.govnih.govnih.gov Subsequent phosphorylation and decarboxylation steps convert mevalonate into IPP. nih.govmetwarebio.com

The Methylerythritol Phosphate (MEP) pathway , also known as the non-mevalonate or DXP pathway, starts with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate. researchgate.netwikipedia.orgnih.gov This route proceeds through a series of intermediates, including 2-C-methyl-D-erythritol 4-phosphate (MEP), for which the pathway is named. nih.govwikipedia.org The final step of the MEP pathway involves the conversion of 4-hydroxy-3-methyl-butenyl 1-diphosphate (HMBPP) to a mixture of IPP and DMAPP. nih.gov

| Pathway Feature | Mevalonate (MVA) Pathway | Methylerythritol Phosphate (MEP) Pathway |

| Starting Substrates | Acetyl-CoA (3 molecules) nih.govmetwarebio.com | Pyruvate and D-Glyceraldehyde 3-Phosphate researchgate.netnih.gov |

| Cellular Location (Plants) | Cytosol wikipedia.orgnih.gov | Plastids wikipedia.orgnih.gov |

| Key Intermediate | 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) nih.gov | 2-C-methyl-D-erythritol 4-phosphate (MEP) nih.govwikipedia.org |

| Key Enzyme | HMG-CoA reductase (HMGR) nih.govnih.gov | 1-deoxy-D-xylulose-5-phosphate synthase (DXS) researchgate.net |

| Primary End Products | Precursors for sterols, sesquiterpenes pnas.org | Precursors for monoterpenes, diterpenes, carotenoids pnas.org |

Both the MVA and MEP pathways culminate in the production of the two fundamental five-carbon building blocks of isoprenoids: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.govpnas.org In the MVA pathway, IPP is the final product, which can then be reversibly converted to DMAPP by the enzyme isopentenyl diphosphate isomerase (IDI). pnas.org The MEP pathway, in contrast, produces both IPP and DMAPP directly in its final step. nih.gov This interconversion between IPP and DMAPP is crucial as both molecules are required for the subsequent chain elongation steps. researchgate.net

Geranyl diphosphate (GPP), the direct C10 precursor to all monoterpenes, is formed by the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP. mdpi.compnas.org This reaction is catalyzed by the enzyme geranyl diphosphate synthase (GPPS). pnas.org The reaction involves the electrophilic addition of the dimethylallyl cation (formed from the ionization of DMAPP) to the double bond of IPP. GPP serves as the universal substrate for a class of enzymes known as monoterpene synthases, which generate the vast structural diversity seen in this class of natural products. wikipedia.orgoup.com

Key Enzyme: Bornyl Diphosphate Synthase (BPPS)

The pivotal step in borneol biosynthesis is the conversion of the linear, acyclic GPP into the characteristic bicyclic bornane skeleton. This complex transformation is catalyzed by the enzyme bornyl diphosphate synthase (BPPS), a member of the terpene synthase (or cyclase) family. mdpi.comwikipedia.org BPPS takes GPP as its sole substrate and, through a series of carbocation-mediated reactions, isomerizes it into bornyl diphosphate (BPP). wikipedia.org This enzyme is central to the formation of borneol and camphor (B46023) in many aromatic plants, including species of Salvia (sage) and Lavandula (lavender). mdpi.compnas.org

The catalytic mechanism of BPPS is a sophisticated cyclization cascade that manipulates highly reactive carbocation intermediates within a protected active site. pnas.org The process begins with the departure of the diphosphate group from GPP, forming an initial geranyl cation. researchgate.net This is followed by an isomerization step where the diphosphate group re-attacks at the C3 position, leading to the formation of a linalyl diphosphate (LPP) intermediate. wikipedia.orgresearchgate.net

Rotation around the C2-C3 bond of LPP allows the molecule to adopt a conformation suitable for cyclization. researchgate.net The diphosphate group departs once more, initiating the first cyclization to form an α-terpinyl cation. A final, second cyclization step then generates the bicyclic 2-bornyl cation. wikipedia.org In a noteworthy final step, the reaction is quenched by the re-addition of the pyrophosphate (PPi) counterion to the bornyl cation, yielding the stable product, bornyl diphosphate (BPP). pnas.orgnih.gov This mechanism is remarkable because the diphosphate moiety that initially leaves is reincorporated into the final product. pnas.orgnih.gov

The chirality of borneol found in a particular plant is determined by the stereochemical preference of its BPPS enzyme. wikipedia.org For a long time, only (+)-bornyl diphosphate synthases, which catalyze the formation of (+)-BPP leading to (+)-borneol, were well-characterized. wikipedia.orgpnas.org The crystal structure of (+)-BPPS from culinary sage (Salvia officinalis) has been resolved, providing significant insight into how the enzyme's active site acts as a template to guide the complex cyclization cascade. pnas.org

More recently, the first (-)-bornyl diphosphate synthase was identified from Blumea balsamifera. nih.gov This enzyme, designated BbTPS3, specifically catalyzes the cyclization of GPP to form (-)-bornyl diphosphate, the precursor to (-)-borneol (B1667373). nih.gov In vitro assays demonstrated that (-)-borneol constituted over 95% of the total products formed from GPP by this enzyme, highlighting its high specificity. nih.gov The existence of these distinct, stereospecific enzymes explains the natural occurrence of different borneol enantiomers.

| Enzyme | Product Stereochemistry | Source Organism Example |

| (+)-BPPS | (+)-Bornyl Diphosphate | Salvia officinalis (Sage) pnas.org, Cinnamomum burmanni nih.gov |

| (-)-BPPS | (-)-Bornyl Diphosphate | Blumea balsamifera nih.gov |

Enzymatic Dephosphorylation of Bornyl Diphosphate

The final step in the biosynthesis of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol is the hydrolysis of the phosphate ester bond in bornyl diphosphate (BPP). This dephosphorylation reaction removes the diphosphate group, yielding the final alcohol product, borneol. mdpi.comnih.gov This step is catalyzed by phosphatases. nih.gov While the specific phosphatases responsible for this reaction in many plants are not fully elucidated, studies involving heterologous expression in yeast have shown that endogenous phosphatases can perform this conversion. nih.govnih.gov For instance, in Saccharomyces cerevisiae, the diacylglycerol pyrophosphate phosphatases DPP1 and LPP1 have been shown to be involved in the dephosphorylation of BPP to borneol. nih.gov In laboratory settings (in vitro), commercial phosphatases such as calf intestinal alkaline phosphatase (CIAP) are often added to reaction mixtures to ensure the complete conversion of BPP to borneol for analysis. nih.gov

Enzyme Engineering and Metabolic Pathway Reconstruction for 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol Production

The microbial production of borneol has become a significant area of research, focusing on engineering metabolic pathways to efficiently convert simple carbon sources into this valuable bicyclic monoterpene. nih.gov The core of this strategy involves reconstructing the natural biosynthetic pathway in well-characterized microbial hosts. This pathway begins with the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are generated via the mevalonate (MVA) pathway. nih.gov These precursors are condensed to form geranyl pyrophosphate (GPP). nih.govresearchgate.net The key enzymatic step is the cyclization of GPP to bornyl diphosphate (BPP) by bornyl diphosphate synthase (BPPS), a specialized monoterpene synthase. nih.govresearchgate.net Subsequently, BPP is dephosphorylated to yield borneol. nih.gov

Heterologous Expression in Microbial Hosts (e.g., Saccharomyces cerevisiae, Escherichia coli)

The heterologous expression of the borneol biosynthesis pathway in microbial hosts like Saccharomyces cerevisiae (yeast) and Escherichia coli has been successfully demonstrated, establishing them as viable platforms for production. nih.govnih.gov

In Saccharomyces cerevisiae , a common yeast, researchers have reconstituted the borneol biosynthetic pathway by introducing key heterologous enzymes. nih.govfrontiersin.org This includes expressing a BPPS gene from various plant sources, such as Salvia officinalis or Cinnamomum burmanni. nih.govfrontiersin.org To enhance the supply of the GPP precursor, native yeast genes involved in the MVA pathway are often overexpressed. frontiersin.orgresearchgate.net For instance, engineering efforts have included the expression of a fusion enzyme combining a mutated farnesyl pyrophosphate synthase (Erg20p) with BPPS, along with mevalonate pathway enzymes from Enterococcus faecalis. nih.gov These strategies have led to the successful production of borneol in shake-flask fermentations. nih.gov

Escherichia coli has also been engineered for borneol production. nih.gov An engineered E. coli strain was reported to produce 87.20 mg/L of borneol in shake-flask fermentation. nih.gov This typically involves introducing the genes for a GPP methyltransferase and C11-terpene synthases, along with the entire mevalonate pathway enzymes, into the bacterial host. nih.govplos.org This approach not only allows for the de novo synthesis of borneol but also opens possibilities for producing a wide range of other unusual terpenes. nih.govplos.org

| Host Organism | Key Expressed Enzyme(s) | Borneol Titer (mg/L) | Fermentation Scale | Reference |

| Saccharomyces cerevisiae | BPPS (Blumea balsamifera) & Fusion Protein (ERG20F96W-N127W-YRSQI-t14-BbTPS3K2) | 12.68 | Shake Flask | nih.gov |

| Saccharomyces cerevisiae | BPPS (Blumea balsamifera) & Fusion Protein (ERG20F96W-N127W-YRSQI-t14-BbTPS3K2) | 148.59 | 5-L Bioreactor | nih.gov |

| Saccharomyces cerevisiae | BPPS (Salvia officinalis), EfMvaE, EfMvaS | 23.0 | Shake Flask | nih.govresearchgate.net |

| Saccharomyces cerevisiae | BPPS (Cinnamomum burmanni) | 2.89 | Shake Flask | frontiersin.org |

| Escherichia coli | Plant BPPS | 87.20 | Shake Flask | nih.gov |

Optimization of Biosynthetic Yields via Genetic Engineering

To move from proof-of-concept to industrially relevant production levels, various genetic engineering strategies have been employed to optimize borneol yields. A primary challenge is the efficient channeling of metabolic flux toward the target molecule.

Key optimization strategies include:

Enzyme Truncation: The N-terminus of plant-derived terpene synthases often contains a transit peptide for localization within the plant cell, which can hinder proper folding and expression in microbial hosts. Truncating this region can significantly improve enzyme activity and, consequently, borneol production. frontiersin.orgnih.gov For example, expressing a truncated version of CbTPS1 from C. burmanni in yeast led to a substantial increase in (+)-borneol production to 1.53 mg/L. frontiersin.org

Kozak Sequence Addition: The Kozak sequence is a consensus sequence that plays a crucial role in the initiation of translation in eukaryotes. Adding this sequence before the start codon of the heterologous gene can enhance protein expression levels in yeast. frontiersin.orgnih.gov Combining tailored truncation with the addition of a Kozak sequence improved (+)-borneol yield by 96.33-fold in one study. frontiersin.org

Fusion Protein Construction: To overcome the issue of substrate channeling and competition from other pathways, fusion proteins have been created. nih.govnih.gov By fusing a mutant farnesyl pyrophosphate synthase (ERG20), which produces GPP, directly to the bornyl diphosphate synthase (BPPS), the GPP intermediate is efficiently delivered to the BPPS active site. nih.gov This strategy resulted in a (-)-borneol yield of 12.68 mg/L in shake flasks. nih.gov

Pathway Engineering: Overexpression of all genes in the mevalonate (MVA) pathway can increase the precursor pool of GPP, thereby boosting the final borneol titer. frontiersin.orgresearchgate.net Additionally, engineering BPP dephosphorylation and optimizing the MVA pathway has been shown to increase (+)-borneol production by 33.8-fold, reaching up to 753 mg/L in fed-batch fermentation. researchgate.net

Downstream Enzymatic Transformations

Borneol serves as a key intermediate for the enzymatic synthesis of other commercially important compounds, primarily camphor and bornyl acetate (B1210297). These transformations are catalyzed by specific enzymes that can be co-expressed in the engineered microbial hosts or used in separate biocatalytic steps.

Borneol Dehydrogenase-Mediated Oxidation to Camphor

The oxidation of the secondary alcohol in borneol to a ketone group yields camphor, a reaction catalyzed by borneol dehydrogenase (BDH). researchgate.netlibretexts.orgresearchgate.net This enzyme is found in both plants and microorganisms that degrade borneol. nih.govresearchgate.net The reaction is a critical step in the natural biosynthesis of camphor and has been harnessed for biotechnological production. researchgate.netutdallas.edu

Engineered S. cerevisiae strains have been created that, in addition to producing borneol, also express a BDH from Pseudomonas sp. TCU-HL1. nih.govresearchgate.net This allows for the direct conversion of the biosynthesized borneol into camphor, with one engineered yeast strain producing 23.5 mg/L of camphor. nih.govresearchgate.net Similarly, metabolic engineering of the borneol and camphor degradation pathways in Pseudomonas has been explored to produce optically pure bicyclic monoterpenes. nih.gov Enzyme engineering has also been applied to BDH itself to create enantioselective variants for the kinetic resolution of camphor racemates, yielding highly pure (-)-camphor. nih.gov

| Enzyme | Source Organism | Substrate | Product | Titer (mg/L) | Reference |

| Borneol Dehydrogenase (PsBDH) | Pseudomonas sp. TCU-HL1 | Borneol | Camphor | 23.5 | nih.govresearchgate.net |

Bornyl Acetyltransferase-Mediated Esterification

Bornyl acetate, an aromatic monoterpene ester, is synthesized through the acetylation of borneol. nih.gov This reaction is catalyzed by bornyl acetyltransferase (BAT), an enzyme belonging to the BAHD acyltransferase family, which uses acetyl-CoA as the acetyl group donor. nih.govnih.gov

The gene encoding BAT was first identified in Wurfbainia villosa. nih.govnih.gov By co-expressing this enzyme (WvBAT4) in a borneol-producing S. cerevisiae strain, researchers successfully produced bornyl acetate, achieving a titer of 21.1 mg/L. nih.govresearchgate.netkobe-u.ac.jp This marked the first report of heterologous production of bornyl acetate in a microbial host. researchgate.net Studies have also focused on characterizing BATs from other plant sources, like Wurfbainia longiligularis, and improving their catalytic activity through site-directed mutagenesis for more efficient production. nih.gov

| Enzyme | Source Organism | Substrate | Product | Titer (mg/L) | Reference |

| Bornyl Acetyltransferase (WvBAT4) | Wurfbainia villosa | Borneol, Acetyl-CoA | Bornyl Acetate | 21.1 | nih.govresearchgate.net |

Chemical Synthesis and Derivatization Strategies of 1,7,7 Trimethylbicyclo 2.2.1 Heptan 2 Ol

Synthetic Routes to 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol Scaffold

The reduction of the carbonyl group in camphor (B46023), a bicyclic monoterpene ketone, yields its corresponding epimeric alcohols, borneol and isoborneol (B83184). cerritos.edu The stereochemical outcome of this reduction is highly dependent on the chosen reducing agent and the reaction conditions, providing a clear demonstration of kinetic versus thermodynamic control and the influence of steric hindrance. cerritos.eduodinity.com

The Meerwein–Ponndorf–Verley (MPV) reduction is a highly chemoselective method for reducing ketones and aldehydes to their corresponding alcohols. minia.edu.egwikipedia.org The reaction utilizes an aluminum alkoxide, typically aluminum isopropoxide, as a catalyst in the presence of a sacrificial alcohol, such as isopropanol. minia.edu.egalfa-chemistry.com The MPV reduction is reversible, and the reaction equilibrium is driven by using a large excess of the sacrificial alcohol. thermofisher.com

The mechanism involves the coordination of the camphor's carbonyl oxygen to the aluminum alkoxide. minia.edu.eg This is followed by the transfer of a hydride from the alkoxy ligand to the carbonyl carbon through a six-membered ring transition state. minia.edu.egwikipedia.org This pericyclic mechanism is key to the reaction's selectivity. minia.edu.eg The reduction of prochiral ketones using the MPV method can lead to chiral alcohols, and asymmetry can be induced by using chiral ligands on the aluminum alkoxide or employing chiral alcohols as the hydride source. wikipedia.org This method is noted for its ability to selectively reduce aldehydes and ketones without affecting other sensitive functional groups like alkenes or alkynes. minia.edu.egwikipedia.org

The reduction of camphor with sodium borohydride (B1222165) (NaBH₄) is a common experiment in undergraduate organic chemistry labs to demonstrate stereoselectivity. magritek.comresearchgate.net Although often presented as a stereoselective reaction, it produces a mixture of the two diastereomeric alcohols: isoborneol and borneol. wpmucdn.comstudypool.com

The reaction's outcome is dictated by the steric environment of the carbonyl group in the rigid, bridged bicyclic structure of camphor. cerritos.edu The molecule has a "one-carbon bridge" and a "two-carbon bridge". The one-carbon bridge contains two geminal methyl groups that create significant steric hindrance on the top, or exo, face of the carbonyl group. cerritos.eduodinity.com Consequently, the hydride nucleophile from NaBH₄ preferentially attacks from the less sterically hindered bottom, or endo, face. odinity.comyoutube.com This "endo attack" leads to the formation of the exo alcohol, isoborneol, as the major product. cerritos.edu The minor product, borneol (the endo alcohol), results from the more hindered exo attack. cerritos.edu

The diastereomeric ratio of the products can be determined using techniques such as gas chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. magritek.comedubirdie.com

| Study Finding | Isoborneol Percentage | Borneol Percentage | Source |

|---|---|---|---|

| GC-MS analysis of the reduced product mixture. | ~85% | ~15% | wpmucdn.com |

| Diastereomeric ratio determined by NMR. | 75% | 25% | magritek.com |

| 1H-NMR analysis showed a predominant product ratio. | 73% | 27% | studypool.com |

| NMR integration values used to determine relative percentages. | 83.53% | 16.47% | edubirdie.com |

Reduction of Camphor: Methodological Variations

Novel Synthetic Methodologies for 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol and Analogues

While the reduction of camphor remains the most direct route to the 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol scaffold, research has explored the synthesis of various analogues and derivatives through different pathways. These methodologies often start from camphor or related bicyclic structures to introduce new functional groups and create novel molecular architectures.

One approach involves the reaction of camphor with lithium acetylide to produce ethynyl-substituted bicyclic alcohols, such as endo-2-ethynyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol. researchgate.net This method introduces an alkyne functionality, which can serve as a handle for further chemical modifications. researchgate.net Other synthetic strategies focus on building the bicyclo[2.2.1]heptane core through cycloaddition reactions. For instance, functionalized bicyclo[2.2.1]heptane derivatives have been synthesized via a sequential Diels–Alder reaction followed by a rearrangement sequence, offering a pathway to more complex analogues. acs.org Furthermore, the synthesis of novel heterocyclic derivatives of borneol and isoborneol has been reported, demonstrating the versatility of this scaffold in medicinal chemistry research. rsc.org

Synthesis of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol Derivatives

The hydroxyl group of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol serves as a convenient point for derivatization, allowing for the synthesis of a wide range of compounds with varied properties.

Esterification is a common method for modifying the 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol scaffold. The reaction typically involves treating the alcohol with an acyl chloride or a carboxylic acid under appropriate conditions to form the corresponding ester. This approach has been used to synthesize a variety of ester derivatives with potential biological activities.

For example, bornyl benzoates, such as (1S,2R,4S)-1,7,7-trimethyl-bicyclo[2.2.1]heptan-2-yl benzoate and its trimethoxy-substituted analogue, have been synthesized by reacting L-borneol with the respective acyl derivatives. researchgate.net These reactions highlight the utility of the borneol scaffold in creating new chemical entities. researchgate.net A review of esterification reactions on secondary metabolites also notes the synthesis of esters like 1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl-3,4-dihydroxybenzoate, indicating the broad scope of carboxylic acids that can be coupled with this bicyclic alcohol. medcraveonline.com

| Ester Derivative Name | Starting Alcohol | Acyl Source | Source |

|---|---|---|---|

| (1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl-3',4',5'-trimethoxy-benzoate | L-Borneol | 3,4,5-trimethoxybenzoyl derivative | researchgate.net |

| (1S,2R,4S)-1,7,7-trimethyl-bicyclo[2.2.1]heptan-2-yl benzoate | L-Borneol | Benzoyl derivative | researchgate.net |

| 1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl-3,4-dihydroxybenzoate | 1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | 3,4-dihydroxybenzoic acid derivative | medcraveonline.com |

| 1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl-3,4,5-trihydroxybenzoate | 1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | 3,4,5-trihydroxybenzoic acid derivative | medcraveonline.com |

Amine and Amide Derivatives

The synthesis of amine and amide derivatives from the 1,7,7-trimethylbicyclo[2.2.1]heptane framework is a well-established route to valuable chiral building blocks. A primary method involves the reduction of camphor oxime. Camphor is first converted to camphor oxime through a reaction with hydroxylamine hydrochloride. orgsyn.org Subsequent reduction of the oxime, for instance with lithium aluminum hydride (LiAlH4), yields the corresponding amine, 3-amino-2-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptane, which is a β-amino alcohol. arkat-usa.org

These amines serve as versatile precursors for a range of derivatives. For instance, they can be converted into N-(bornan-2-yl)acetamides. researchgate.net Furthermore, 1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine can react with 1,1'-carbonyldiimidazole to form an intermediate that, upon reaction with various anilines, yields a series of 1,3-disubstituted ureas, which are a class of amide derivatives. nih.gov This method provides an alternative to the use of potentially toxic isocyanates. nih.gov The reaction sequence allows for the introduction of diverse substituents, leading to a library of chiral urea compounds.

| Starting Material | Reagents | Product Class | Reference |

| (+)-Camphor | 1. Hydroxylamine hydrochloride2. LiAlH4 | β-Amino alcohol | arkat-usa.org |

| 1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine | 1. 1,1'-Carbonyldiimidazole2. Substituted anilines | 1,3-Disubstituted ureas | nih.gov |

| Bornylamine | Acetic anhydride | Acetamide | researchgate.net |

Hydrazone and Imine Derivatives (from camphor)

The ketone functional group in camphor (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one) is a prime site for derivatization to form hydrazones and imines (Schiff bases). nih.govmdpi.com These derivatives are synthesized through the condensation reaction of camphor with hydrazines or primary amines, respectively.

Hydrazone synthesis is typically achieved by reacting camphor with hydrazine hydrate, which produces camphor hydrazone. nih.govscispace.com This intermediate can then be coupled with various arenecarbaldehydes to yield a wide range of substituted hydrazone derivatives. nih.govmdpi.com The yields for these coupling reactions can range from 30% to 90%. nih.govscispace.com

Imines are similarly prepared. A key intermediate, camphor nitroimine, can be synthesized from camphor oxime. nih.gov This nitroimine readily reacts with various nucleophiles, such as primary amines and anilines, to furnish the desired imine derivatives in yields varying from 10% to 90%. nih.gov Both classical heating and sonochemical methods have been employed for these syntheses, with sonochemistry sometimes offering advantages. nih.govmdpi.com

Table 1: Examples of Synthesized Camphor Hydrazone Derivatives mdpi.com

| Derivative | R-group on Phenyl Ring | Yield (%) |

|---|---|---|

| 3g | 4-NO₂ | 36 |

| 3i | 3-CN | 85 |

| 3p | 2-NO₂ | 77 |

Thiourea Derivatives

Thiourea derivatives incorporating the 1,7,7-trimethylbicyclo[2.2.1]heptane scaffold are valuable as organocatalysts and biologically active molecules. One synthetic approach involves the reaction of camphor-derived amino alcohols with isothiocyanates. For example, 3-amino-2-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptane can be condensed with various substituted isothiocyanates in a solvent like dichloromethane at room temperature to afford chiral thioureas. arkat-usa.org

Another strategy starts from imine derivatives of camphor. 6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexan-1-amine can be reacted with an appropriate isothiocyanate, such as 3-chlorophenylisothiocyanate, in a solvent like DMF to produce the corresponding 1,3-disubstituted thiourea. mdpi.com Additionally, multicomponent reactions involving camphor, thiourea, and active methylene compounds like malononitrile or ethyl cyanoacetate in the presence of a base can lead to complex heterocyclic thiourea derivatives. nih.gov

| Precursor | Reagent | Product Type | Reference |

| 3-Amino-2-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptane | Substituted isothiocyanate | Chiral bifunctional thiourea | arkat-usa.org |

| 6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexan-1-amine | 3-Chlorophenylisothiocyanate | 1,3-Disubstituted thiourea | mdpi.com |

| Camphor, Thiourea, Malononitrile | K₂CO₃ | Thiazole derivative | nih.gov |

Triazole Linker Conjugates via Click Chemistry

The formation of 1,2,3-triazoles via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust method for creating complex molecules with the 1,7,7-trimethylbicyclo[2.2.1]heptane unit as a key component. nih.govnih.gov This strategy involves functionalizing the camphor or borneol skeleton with either an azide or a terminal alkyne group. This functionalized monoterpene can then be "clicked" onto a complementary molecule (containing an alkyne or azide, respectively) to form a stable triazole linker. nih.gov

The triazole ring is not merely a passive linker; its chemical properties, including the ability to form hydrogen bonds and engage in dipole interactions, can be crucial for binding to biological targets. nih.gov This modular approach allows for the rapid assembly of diverse chemical libraries by combining different azide and alkyne building blocks, which is a powerful tool in drug discovery and materials science. nih.govresearchgate.net The reliability, selectivity, and biocompatibility of the CuAAC reaction make it particularly suitable for these applications. nih.gov

Chiral Ligand Synthesis from 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol Precursors

The inherent chirality and rigid structure of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol and its derivatives make them excellent precursors for the synthesis of chiral ligands used in asymmetric catalysis. A variety of ligand types, including amino alcohols, aminodiols, and Schiff bases, have been developed from (+)-camphor. scirp.orgmdpi.com

For example, chiral 1,3- and 1,4-amino alcohols and aminodiols can be synthesized from camphor via substrate-controlled diastereoselective alkylation reactions. scirp.org Another important class of ligands are the terpene β-amino alcohols, which can be derived from camphor and used to generate catalysts like oxazaborolidines. thieme-connect.com Schiff base ligands, formed by the condensation of camphor-derived amines like 3-endo-aminoborneol with aldehydes, have also been shown to be effective in asymmetric reactions. mdpi.com Furthermore, the camphor framework has been used to prepare chiral organotin reagents, demonstrating the versatility of this precursor in creating ligands for various metal-mediated transformations. researchgate.net

Table 2: Examples of Chiral Ligands Derived from Camphor/Borneol

| Ligand Class | Synthetic Precursor | Application Example | Reference |

|---|---|---|---|

| Amino alcohols/diols | (+)-Camphor | Diethylzinc addition to aldehydes | scirp.org |

| β-Amino alcohols | (+)-Camphor | In situ generation of oxazaborolidines | thieme-connect.com |

| Schiff Bases | 3-endo-Aminoborneol | Vanadium-catalyzed asymmetric sulfoxidation | mdpi.com |

Asymmetric Synthesis Applications utilizing 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol Derivatives as Chiral Auxiliaries or Ligands

Derivatives of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol are widely employed as chiral auxiliaries and ligands to control the stereochemical outcome of chemical reactions. The bulky and conformationally rigid bicyclic structure effectively shields one face of the reactive center, leading to high levels of stereoselectivity. These derivatives have been successfully applied in a range of asymmetric transformations, including alkylations, aldol reactions, and reductions. scirp.orgacs.org

For instance, camphor-based α-bromo ketones have been developed as efficient reagents for the asymmetric Darzens reaction, yielding α,β-epoxy ketones with high diastereoselectivity. acs.org Similarly, chiral amino alcohol and aminodiol ligands synthesized from camphor have been used to catalyze the enantioselective addition of diethylzinc to aldehydes, producing chiral secondary alcohols. scirp.org

A significant application of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol derivatives is in the field of enantioselective reduction reactions. Chiral β-amino alcohols derived from camphor are particularly effective for this purpose. thieme-connect.com These amino alcohols can be used to generate chiral oxazaborolidine catalysts in situ, which are highly effective for the asymmetric reduction of prochiral ketones and other carbonyl compounds with reagents like borane. thieme-connect.com

In one study, an oxazaborolidine generated from (1R,2S,3R,4S)-(+)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol was used to catalyze the reduction of α-keto aldoxime O-ethers. thieme-connect.com This system was able to produce the corresponding amino alcohols with moderate to good enantiomeric excess, demonstrating the utility of the camphor scaffold in directing the stereochemical course of the reduction. The stereochemical outcome (R or S product) can be influenced by the specific structure of the camphor-derived ligand used. thieme-connect.com

Conjugate Addition Reactions

The strategic use of chiral auxiliaries derived from 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol, commonly known as isoborneol, has been a noteworthy approach in asymmetric synthesis to control the stereochemical outcome of conjugate addition reactions. These reactions, also known as Michael additions, are fundamental carbon-carbon bond-forming processes. The bulky and rigid bicyclic framework of isoborneol provides a well-defined chiral environment that can effectively bias the facial selectivity of nucleophilic attack on α,β-unsaturated systems.

Derivatives of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol, particularly esters of α,β-unsaturated carboxylic acids, have been employed as chiral Michael acceptors. In these systems, the isoborneol moiety serves as a temporary chiral director, influencing the approach of a nucleophile to the β-carbon of the unsaturated system. The stereochemical outcome is largely dictated by the shielding effect of the camphor-derived skeleton, which favors the formation of one diastereomer over the other.

A significant area of investigation has been the conjugate addition of organocuprates to α,β-unsaturated esters derived from isoborneol. The nature of the organocuprate reagent, the specific stereoisomer of the isoborneol auxiliary, and the reaction conditions all play crucial roles in determining the degree and sense of diastereoselectivity. Research has shown that the addition of organocuprates to trans-esters derived from isoborneol can predominantly yield the anti-isomer, while additions to the corresponding cis-esters may favor the syn-isomer. rsc.org This demonstrates the tunability of the stereochemical output based on the geometry of the Michael acceptor. rsc.org

The diastereoselectivity of these conjugate additions is often rationalized by considering the conformational preferences of the chiral ester enolate intermediate. The bulky bicyclic auxiliary directs the incoming nucleophile to the less sterically hindered face of the double bond. Following the addition, the resulting enolate is protonated, often with high diastereoselectivity, to afford the final product. The chiral auxiliary can then be cleaved, typically through hydrolysis, to yield the enantiomerically enriched β-substituted carbonyl compound and recover the 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol auxiliary.

Detailed research findings have demonstrated the utility of this strategy. For instance, the diastereoselectivity of the conjugate addition of various organocopper reagents to γ-alkyl-α,β-unsaturated esters has been systematically studied, highlighting the influence of the reagent type in controlling the 1,2-asymmetric induction. rsc.org

Below is a table summarizing representative data from conjugate addition reactions utilizing derivatives of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol as chiral auxiliaries.

| Michael Acceptor (Ester of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol) | Nucleophile (Organocuprate) | Product Diastereomer Ratio (anti:syn) | Reference |

| trans-γ-alkyl-α,β-unsaturated ester | R₂CuLi | Predominantly anti | rsc.org |

| cis-γ-alkyl-α,β-unsaturated ester | R₂CuLi | Preferentially syn | rsc.org |

| cis-γ-alkyl-α,β-unsaturated ester | RCu | Predominantly anti | rsc.org |

Structure Activity Relationship Sar Studies of 1,7,7 Trimethylbicyclo 2.2.1 Heptan 2 Ol Derivatives in Vitro Focus

Methodological Approaches in SAR Investigations (e.g., Chemical Modification Libraries)

The primary methodological approach for investigating the SAR of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol derivatives involves the design and synthesis of chemical modification libraries. This strategy allows for the systematic evaluation of how specific structural changes influence biological activity. Researchers synthesize a series of analogues where one part of the molecule is varied while the core structure is kept constant.

For instance, libraries of novel heterocyclic derivatives of (–)-borneol and (–)-isoborneol have been created to probe their potential as inhibitors of the influenza A virus. rsc.org The synthesis of these libraries often involves multi-step processes. A common strategy is the alkylation of bromo-alcohols with (±)-camphene, followed by the introduction of various saturated N-containing heterocycles to create a diverse set of ethers for biological screening. nih.gov Another key synthetic strategy is the Cu(I) catalyzed cycloaddition reaction, or "click chemistry," which is used to conjugate the 1,7,7-trimethylbicyclo[2.2.1]heptane scaffold with a range of azides containing saturated nitrogen-containing heterocycles via a 1,2,3-triazole linker. researchgate.netnih.gov By creating these focused libraries, scientists can systematically assess the impact of the heterocyclic component, the stereochemistry of the bicyclic core, and the nature and length of the linker connecting these fragments. researchgate.netsemanticscholar.org

Correlations between Structural Features and In Vitro Biological Activities

Antiviral Activity (in vitro e.g., Influenza A virus, Ebola virus, Marburg virus)

Derivatives of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol have demonstrated significant in vitro antiviral activity against a range of enveloped viruses. mdpi.com Studies have identified compounds with potent inhibitory effects on influenza A virus (A/H1N1), Ebola virus (EBOV), and Marburg virus (MARV). rsc.orgnih.govresearchgate.net

For example, a series of ethers synthesized from camphene showed broad-spectrum antiviral activity. mdpi.com The lead compound from this series, featuring a pyrrolidine ring, was active against the influenza A/PR/8/34 (H1N1) virus, Ebola pseudotype viruses, authentic EBOV, and pseudoviruses with Hantaan virus glycoproteins. nih.govmdpi.com Another study highlighted novel conjugates of the bicyclic scaffold that exhibited strong activity against Marburg and Ebola pseudotype viruses, suggesting that these derivatives are promising candidates for broad-spectrum antiviral agents. researchgate.netnih.gov

| Compound Type | Virus | Activity (IC₅₀) | Selectivity Index (SI) |

| (–)-Borneol derivative with morpholine | Influenza A (H1N1) | - | 82 |

| (–)-Isoborneol derivative with morpholine | Influenza A (H1N1) | - | 45 |

| (–)-Borneol derivative with 1-methylpiperazine | Influenza A (H1N1) | 4.4 µM | 23 |

| (–)-Isoborneol derivative with 1-methylpiperazine | Influenza A (H1N1) | 1.9 µM | 25 |

| Camphene ether with pyrrolidine (2a) | Influenza A (H1N1) | 45.3 µM | 26 |

| Camphene ether with pyrrolidine (2a) | Ebola pseudotype virus | 0.12 µM | - |

| Camphene ether with pyrrolidine (2a) | Authentic Ebola virus | 18.3 µM | 12 |

| Borneol-triazole conjugate with morpholine | Ebola pseudotype virus | 1.1 µM | >90 |

| Borneol-triazole conjugate with 4-methylpiperidine | Ebola pseudotype virus | 0.8 µM | >125 |

| Borneol-triazole conjugate with morpholine | Marburg pseudotype virus | 1.5 µM | >66 |

| Borneol-triazole conjugate with 4-methylpiperidine | Marburg pseudotype virus | 1.1 µM | >90 |

Note: IC₅₀ is the half maximal inhibitory concentration. SI is the ratio of the 50% cytotoxic concentration (CC₅₀) to the IC₅₀. Data sourced from multiple studies. rsc.orgnih.govnih.govsemanticscholar.orgmdpi.com

The 1,7,7-trimethylbicyclo[2.2.1]heptane scaffold, derived from natural products like borneol and camphor (B46023), is considered essential for the antiviral activity of these derivatives. rsc.orgresearchgate.net This rigid, lipophilic, three-dimensional structure serves as a crucial building block, or pharmacophore, that facilitates interactions with viral targets. researchgate.net Structure-activity analyses have consistently revealed that the presence of this caged fragment is a requirement for virus-inhibiting effects. rsc.orgsemanticscholar.org Its hydrophobic nature is believed to be a key factor in the binding affinity between the compounds and their molecular targets, which are often hydrophobic pockets within viral proteins. researchgate.net For instance, molecular modeling studies suggest that the bicyclic framework is a key structural fragment for efficient binding to viral surface proteins involved in the fusion process between the virus and host cell membranes. researchgate.net

While the bicyclic scaffold is necessary, the antiviral potency and selectivity are significantly modulated by the nature of the linker and the attached heterocyclic fragments. researchgate.net

Heterocyclic Fragments: The choice of the heterocyclic ring is critical. In studies of influenza A inhibitors, derivatives containing a morpholine fragment consistently exhibited high efficiency and lower toxicity compared to those with a piperazine motif. rsc.orgsemanticscholar.org This reduction in cytotoxicity led to significantly higher selectivity indices for the morpholine-containing compounds. semanticscholar.org Similarly, for anti-Ebola and anti-Marburg activity, derivatives with morpholine and 4-methylpiperidine moieties attached via a triazole linker showed potent inhibition. researchgate.netnih.gov The nitrogen-containing heterocycle is considered a vital part of the pharmacophore, likely contributing to the lysosomotropic properties of the molecules, which is a potential mechanism for their antiviral action. researchgate.net

Antimicrobial Activity (in vitro e.g., Antibacterial, Antifungal)

Derivatives of the 1,7,7-trimethylbicyclo[2.2.1]heptane scaffold have also been investigated for their in vitro antimicrobial properties. Camphor, which is 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one, and its derivatives have shown activity against various microbes. mdpi.com

Specifically, imine derivatives of (+)-camphor have demonstrated notable antimycobacterial activity. nih.gov One such derivative, (E)-2-Hydroxy-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)aniline, exhibited a minimal inhibitory concentration (MIC) of 3.12 µM against Mycobacterium tuberculosis, an activity level comparable to the antitubercular drug ethambutol. nih.govmdpi.com Other imine and hydrazone derivatives showed more modest antimycobacterial activities, with MIC values typically in the range of 25–50 µg/mL. mdpi.comorgsyn.org Additionally, certain quaternary ammonium salts derived from camphor have displayed significant activity against both bacteria (Staphylococcus aureus, Escherichia coli) and fungi (Candida albicans). nih.gov

| Compound Type | Microorganism | Activity (MIC) |

| (+)-Camphor imine derivative | Mycobacterium tuberculosis | 3.12 µM |

| Other (+)-Camphor imine derivatives | Mycobacterium tuberculosis | 25-50 µM |

| Quaternary ammonium salt from camphor | Staphylococcus aureus | Highly Active |

| Quaternary ammonium salt from camphor | Escherichia coli | Highly Active |

| Quaternary ammonium salt from camphor | Candida albicans | Highly Active |

Note: MIC is the Minimal Inhibitory Concentration. "Highly Active" indicates activity significantly greater than the standard, benzalkonium bromide. Data sourced from multiple studies. nih.govmdpi.com

The antimicrobial activity of some 1,7,7-trimethylbicyclo[2.2.1]heptane derivatives appears to be broad-spectrum, affecting Gram-positive bacteria, Gram-negative bacteria, and fungi. nih.gov The structural features of these compounds, particularly the combination of the bulky, lipophilic bicyclic core with a cationic head group in the case of the quaternary ammonium salts, suggest a mechanism of action involving disruption of microbial cell membranes.

This "membrane-breaking" hypothesis is common for cationic amphiphilic molecules. The lipophilic part of the molecule (the camphor scaffold) can intercalate into the lipid bilayer of the microbial membrane, while the cationic group interacts with the negatively charged components of the membrane surface. This interaction can disrupt the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. This non-specific, membrane-disrupting mechanism would explain the observed broad-spectrum activity against different types of microorganisms.

Influence of Enantiomeric Forms on Activity

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol is a chiral molecule existing as two primary enantiomers: (+)-borneol (also referred to as D-borneol) and (-)-borneol (B1667373) (L-borneol), in addition to its stereoisomer, isoborneol (B83184). In vitro studies indicate that the stereochemistry of the molecule plays a crucial role in its biological activity, with different enantiomers and isomeric mixtures exhibiting varied efficacy.

A comparative review of L-borneol, D-borneol, and synthetic borneol (often a mixture of borneol and isoborneol) highlights these differences. nih.gov For instance, L-borneol has been noted for its superior inhibition of bacterial adhesion. nih.gov The biological activity of chiral drugs is often distinct due to differential binding to target receptors. nih.gov For example, the pharmacological activity between (+)-borneol and (-)-borneol differs when interacting with the γ-aminobutyric acid (GABA) receptor. spandidos-publications.com

In the context of anti-inflammatory activity, a study comparing natural borneol (NB, approximately 99% pure borneol) with synthetic borneol (SB, a mixture of 61.39% borneol and 35.77% isoborneol) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages provides quantitative evidence of this stereochemical influence. nih.gov Both substances demonstrated significant anti-inflammatory effects by reducing nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). However, the natural, enantiomerically purer form of borneol resulted in a relatively lower concentration of these inflammatory mediators compared to the synthetic mixture, suggesting higher efficacy. nih.gov

Table 1: Comparison of Natural Borneol (NB) vs. Synthetic Borneol (SB) on Inflammatory Mediator Production in LPS-Induced RAW 264.7 Macrophages

| Treatment Group | NO Level (μM) | TNF-α Level (pg/mL) |

|---|---|---|

| Control | 1.8 ± 0.3 | 25.6 ± 7.5 |

| LPS Model | 30.2 ± 1.5 | 1150.2 ± 100.5 |

| LPS + NB (20 μg/mL) | 18.5 ± 1.1 | 640.7 ± 50.2 |

| LPS + SB (20 μg/mL) | 20.1 ± 1.3 | 710.5 ± 65.8 |

Data adapted from a study on anti-inflammatory activity of borneol forms. nih.gov

Anti-inflammatory Activity (in vitro Models)

The anti-inflammatory properties of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol have been substantiated across various in vitro models, primarily focusing on its ability to modulate key inflammatory pathways and mediators in immune cells.

Studies utilizing LPS-stimulated RAW 264.7 macrophages are prominent. In this model, borneol has been shown to dose-dependently reduce the production of pro-inflammatory cytokines such as TNF-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov Furthermore, borneol significantly inhibits the generation of nitric oxide (NO), a key inflammatory mediator. nih.govnih.gov A derivative, bornyl salicylate, at a concentration of 10 µg/mL, also demonstrated a reduction in NO production in LPS-stimulated macrophages. nih.gov

The immunomodulatory activity extends to other immune cells as well. For example, (-)-borneol has been shown to inhibit agonist-induced activation and chemotaxis in human neutrophils, which are critical cellular processes in the inflammatory response. mdpi.com This suggests that borneol can interfere with the recruitment and activation of neutrophils at sites of inflammation.

Other Investigated In Vitro Biological Modulations (e.g., Enzyme Inhibition)

Beyond general anti-inflammatory effects, research has delved into the specific molecular targets of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol and its derivatives, revealing inhibitory activity against several enzymes involved in pathological processes.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

The inhibition of COX and LOX enzymes, which are central to the production of inflammatory prostaglandins and leukotrienes, is a key mechanism for many anti-inflammatory drugs. An extract of the plant Habenaria plantaginea, which contains 2,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol (isoborneol), demonstrated significant in vitro inhibitory activity against both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). semanticscholar.org The chloroform fraction of this plant showed potent inhibition with specific IC50 values, indicating a direct interaction with these enzymes. semanticscholar.org Additionally, literature suggests that various borneol esters can act as inhibitors of cyclooxygenase enzymes. nih.gov

Table 2: In Vitro COX-2 and 5-LOX Inhibition by an Isoborneol-Containing Plant Fraction

| Enzyme | IC50 (μg/mL) |

|---|---|

| Cyclooxygenase-2 (COX-2) | 33.81 |

| 5-Lipoxygenase (5-LOX) | 26.74 |

Data from the chloroform fraction of Habenaria plantaginea. semanticscholar.org

Soluble Epoxide Hydrolase (sEH) Inhibition

More recent research has identified the bornyl moiety as a key structural feature for potent inhibitors of soluble epoxide hydrolase (sEH). mdpi.com This enzyme is involved in the metabolism of anti-inflammatory epoxy fatty acids. mdpi.com Its inhibition is considered a therapeutic strategy for managing inflammation and pain. mdpi.com Specifically, 1,3-disubstituted ureas and thioureas containing a lipophilic bornyl group are among the most potent sEH inhibitors, active in nanomolar concentrations. mdpi.com

Elastase and Complement Activity

While the compound and its derivatives have been screened for a range of activities, there is limited specific in vitro data available regarding their direct inhibitory effects on elastase or their ability to modulate the complement system.

Mechanistic Insights from In Vitro Studies

In vitro studies have provided critical insights into the molecular mechanisms underlying the biological activities of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol. The anti-inflammatory effects appear to be mediated through a multi-target approach.

A primary mechanism is the suppression of key inflammatory signaling pathways. Borneol has been shown to significantly inhibit the phosphorylation and activation of nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinases (MAPKs) in LPS-stimulated macrophages. nih.gov These pathways are crucial for the transcriptional activation of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6. By inhibiting these signaling cascades, borneol effectively downregulates the production of these potent inflammatory cytokines. nih.gov

Advanced Analytical and Spectroscopic Characterization of 1,7,7 Trimethylbicyclo 2.2.1 Heptan 2 Ol and Its Derivatives in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment (e.g., ¹H NMR, ¹³C NMR, 2D NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the unambiguous structural and stereochemical determination of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol and its derivatives. wikipedia.org Complete assignments of both ¹H and ¹³C NMR chemical shifts can be challenging due to overlapping signals within the rigid bicyclic structure, but derivatization and multi-dimensional techniques facilitate precise characterization. mdpi.comresearchgate.net

¹H and ¹³C NMR: The chemical shifts of protons and carbons are highly sensitive to their stereochemical environment. A key diagnostic signal for distinguishing between the endo (borneol) and exo (isoborneol) isomers is the proton on the hydroxyl-bearing carbon (C2). In derivatives, this proton (H-2) experiences different shielding effects, leading to distinct chemical shifts. mdpi.com For instance, upon acetylation, the H-2 proton exhibits a significant downfield shift. The three methyl groups also show characteristic, well-separated signals in the ¹H NMR spectrum, which are crucial for structural confirmation. mdpi.com

Detailed analysis of ¹H and ¹³C NMR spectra, often aided by techniques like Distortionless Enhancement by Polarization Transfer (DEPT), allows for the complete assignment of all protons and carbons in the molecule. mdpi.com

Interactive Table: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Isoborneol (B83184) and its Derivatives in CDCl₃

| Position | Isoborneol (¹H) | Isobornyl Acetate (B1210297) (¹H) | Isobornyl Benzoate (¹H) | Isoborneol (¹³C) | Isobornyl Acetate (¹³C) | Isobornyl Benzoate (¹³C) |

| 1 | 1.62 | 1.74 | 1.83 | 47.0 | 47.0 | 47.1 |

| 2 | 3.61 | 4.67 | 4.88 | 77.0 | 79.5 | 79.9 |

| 3endo | 1.69 | 1.83 | 1.93 | 38.8 | 38.6 | 38.7 |

| 3exo | 1.54 | 1.75 | 1.84 | 38.8 | 38.6 | 38.7 |

| 4 | 1.67 | 1.70 | 1.74 | 45.0 | 44.9 | 45.0 |

| 5endo | 1.05 | 1.07 | 1.15 | 27.0 | 26.9 | 27.0 |

| 5exo | 1.79 | 1.82 | 1.89 | 27.0 | 26.9 | 27.0 |

| 6endo | 1.25 | 1.28 | 1.37 | 34.0 | 33.7 | 33.8 |

| 6exo | 1.69 | 1.71 | 1.79 | 34.0 | 33.7 | 33.8 |

| 7 | - | - | - | 48.9 | 48.8 | 48.9 |

| 8 (Me) | 0.95 | 0.93 | 0.98 | 20.2 | 20.0 | 20.1 |

| 9 (Me) | 0.83 | 0.86 | 0.92 | 18.8 | 18.7 | 18.8 |

| 10 (Me) | 1.02 | 1.05 | 1.10 | 11.8 | 11.7 | 11.8 |

Data compiled from research findings. mdpi.com

2D NMR and NOESY: Two-dimensional NMR techniques are essential for resolving structural complexities. longdom.org Correlation Spectroscopy (COSY) experiments establish proton-proton coupling networks, allowing for the assignment of adjacent protons in the bicyclic system. Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) spectra correlate directly bonded protons and carbons. mdpi.com

For stereochemical assignment, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly powerful. wordpress.comresearchgate.net It identifies protons that are close in space, regardless of whether they are connected through bonds. wordpress.com In the case of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol, NOESY can definitively distinguish between the endo and exo isomers by observing the spatial correlations between the C2 proton and nearby protons on the ring system. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol, especially for separating its stereoisomers and assessing the purity of samples. researchgate.net

Due to their similar physical properties, the direct separation of the four stereoisomers ((+)-isoborneol, (−)-isoborneol, (+)-borneol, and (−)-borneol) can be challenging. An effective strategy involves chemical derivatization with a chiral reagent prior to GC analysis. elsevierpure.comnih.gov Treating a mixture of isomers with reagents such as (R)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-(+)-MTPA-Cl) or (1S)-(−)-camphanic chloride converts the enantiomers into diastereomeric esters. researchgate.netnih.gov These diastereomers have different physical properties and can be successfully separated on standard GC columns, allowing for the quantification of each stereoisomer in "synthetic" and "semi-synthetic" borneol products. elsevierpure.comcolab.ws

Alternatively, the use of chiral GC columns can achieve direct separation of the underivatized enantiomers and diastereomers. researchgate.net Following separation by GC, the mass spectrometer provides definitive identification based on the compound's mass spectrum and fragmentation pattern, confirming its molecular weight and structural features. nist.govnist.gov GC-MS is also routinely used to identify 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol as a component in complex mixtures like essential oils. scispace.comresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective tool for identifying the key functional groups present in 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol and for monitoring chemical transformations, such as its synthesis from camphor (B46023). chegg.com

The most prominent feature in the IR spectrum of both borneol and isoborneol is a strong, broad absorption band in the region of 3200-3500 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. brainly.comchegg.com This peak is absent in the spectrum of its parent ketone, camphor. Conversely, the spectrum of camphor is dominated by a very strong, sharp absorption band around 1740 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration, which is absent in the spectra of borneol and isoborneol. chegg.comchegg.com

Other significant absorptions include C-H stretching vibrations from the alkane structure just below 3000 cm⁻¹ and C-O stretching vibrations around 1050 cm⁻¹. brainly.comreddit.com While the IR spectra of the stereoisomers borneol and isoborneol are very similar, subtle differences in peak positions or intensities can sometimes be observed due to the different spatial arrangements of their atoms. brainly.com

Interactive Table: Characteristic FTIR Absorption Bands (cm⁻¹)

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Compound(s) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3500 (broad, strong) | 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol |

| Alkane (C-H) | C-H Stretch | 2850 - 3000 (strong) | 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol, Camphor |

| Carbonyl (C=O) | C=O Stretch | ~1740 (sharp, very strong) | Camphor |

| Alcohol (C-O) | C-O Stretch | ~1050 (strong) | 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol |

Data compiled from typical spectra. chegg.combrainly.comchegg.com

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) is the gold standard for the determination of the solid-state structure of crystalline compounds. For 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol, single-crystal X-ray diffraction provides an unambiguous, three-dimensional map of atomic positions. This technique definitively confirms the connectivity, bond lengths, bond angles, and, most importantly, the absolute and relative stereochemistry of the molecule.

XRD analysis can unequivocally distinguish between the endo (borneol) and exo (isoborneol) configurations by precisely locating the hydroxyl group relative to the bicyclic ring system. It provides the ultimate proof of structure for a specific crystalline stereoisomer. For molecules that form crystals too small for conventional XRD, advanced techniques like three-dimensional electron diffraction (MicroED) combined with solid-state NMR can be employed for structure solution. mdpi.com

Other Chromatographic and Spectroscopic Techniques (e.g., TLC, HPLC, LC-MS)

In addition to the primary methods, a range of other chromatographic and spectroscopic techniques are valuable in the analysis of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol and its derivatives.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique used for monitoring reaction progress, checking sample purity, and determining appropriate solvent systems for column chromatography. In a preparative separation of borneol and isoborneol, TLC can be used to locate the separated zones on a dry column. nih.gov The different isomers can be visualized on the TLC plate, often showing slightly different Rƒ values. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol and its derivatives. researchgate.net By using specialized columns, such as those with chiral stationary phases or phases that promote π-π interactions, HPLC can effectively separate structural isomers and enantiomers. nacalai.com This makes it a valuable tool for purity assessment and quantitative analysis in research and quality control settings.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. This hyphenated technique is particularly useful for analyzing derivatives of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol, especially those that are less volatile or thermally sensitive, and for identifying metabolites in complex biological matrices. researchgate.netresearchgate.net

Green Chemistry Principles in 1,7,7 Trimethylbicyclo 2.2.1 Heptan 2 Ol Chemistry

Sustainable Synthetic Methodologies for 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol and its Derivatives

Sustainable synthetic routes for 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol and its derivatives, like camphor (B46023), focus on minimizing hazardous waste and maximizing efficiency.

A significant advancement in the green synthesis of camphor from borneol involves replacing hazardous oxidizing agents with more environmentally friendly alternatives. wpmucdn.comresearchgate.net Historically, oxidants such as chromium trioxide or pyridinium (B92312) chlorochromate were used, which are toxic and generate hazardous waste. wpmucdn.comresearchgate.net Modern methods employ reagents like sodium hypochlorite (B82951) (bleach), but even these have drawbacks, including the potential release of chlorine gas and the presence of mercury in commercial bleach. researchgate.net

A notable green oxidation procedure utilizes Oxone, a potassium peroxymonosulfate (B1194676) salt, in conjunction with a catalytic amount of sodium chloride. gctlc.orgacs.orgumn.edu This method is environmentally friendly, producing negligible hazardous waste. acs.orgumn.edu The reaction is typically carried out in a mixture of water and ethyl acetate (B1210297), which are considered greener solvents. gctlc.org Oxone itself is a strong oxidant, but its byproducts are non-toxic sulfates. wpmucdn.com The mechanism likely involves the in-situ generation of hypochlorous acid from the reaction of Oxone and sodium chloride, which then acts as the active oxidizing species. acs.org

| Oxidizing Agent | Environmental Concerns | Green Chemistry Advantages |

|---|---|---|

| Chromium Reagents (e.g., CrO₃) | Highly toxic, carcinogenic, generates hazardous heavy metal waste. wpmucdn.com | None |

| Sodium Hypochlorite (Bleach) | Corrosive, potential for chlorine gas release, may contain mercury impurities. researchgate.net | More accessible and less toxic than chromium reagents. |

| Oxone / Catalytic NaCl | Oxone is a strong oxidant and corrosive, but byproducts are benign sulfates. wpmucdn.comacs.org | Environmentally friendly, negligible hazardous waste, uses a benign catalyst, operates at room temperature. gctlc.orgacs.orgumn.edu |

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol and its parent ketone, camphor, are monoterpenoids that can be sourced from renewable materials. nih.gov (+)-Camphor is naturally isolated from the camphor laurel tree (Cinnamomum camphora), while pure (-)-borneol (B1667373) can be extracted from the herbaceous plant Blumea balsamifera. nih.gov

Industrially, racemic camphor is often produced semi-synthetically from α-pinene, a major component of turpentine (B1165885), which is a byproduct of the paper and pulp industry derived from pine trees. nih.gov The synthesis involves the isomerization of α-pinene to camphene, followed by conversion to isobornyl esters, which are then hydrolyzed to isoborneol (B83184) and subsequently oxidized to camphor. nih.gov The use of α-pinene from turpentine represents a significant utilization of a renewable feedstock for the production of these bicyclic compounds. d-nb.info Further green advancements include the enzymatic kinetic resolution of racemic isobornyl esters to produce optically pure isoborneol isomers, which can then be oxidized to enantiomerically pure camphor. d-nb.info

Solvent choice is a cornerstone of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. nih.govrsc.org In the context of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol chemistry, the move towards greener solvents is evident.

The oxidation of borneol using Oxone and catalytic sodium chloride is performed using water and ethyl acetate. gctlc.org Ethyl acetate is considered a preferable solvent over many other volatile organic compounds due to its lower toxicity and biodegradability. Water is the most environmentally benign solvent. gctlc.org The reduction of camphor to a mixture of borneol and isoborneol is commonly performed in undergraduate laboratories using sodium borohydride (B1222165) in methanol (B129727) or ethanol. magritek.comorgsyn.org Ethanol is a bio-based solvent and is preferable to methanol. Selecting solvents that are less toxic, derived from renewable resources, and easily recyclable is key to reducing the environmental footprint of these transformations. nih.gov

The principles of green chemistry strongly advocate for the use of catalytic reagents over stoichiometric ones. rsc.org Catalysts are used in small amounts and are regenerated, thus minimizing waste. rsc.org

The oxidation of borneol with Oxone is an excellent example of this principle in action. In this reaction, sodium chloride is used in catalytic quantities (e.g., 0.3 equivalents). acs.org In the absence of the chloride ion catalyst, no reaction occurs, highlighting its crucial role. acs.org This catalytic approach is vastly superior to older methods that required stoichiometric or excess amounts of toxic heavy metal oxidants like chromium(VI) reagents. wpmucdn.comresearchgate.net By using a catalyst, the reaction becomes more efficient and generates significantly less inorganic waste. rsc.org

Atom Economy and Waste Minimization in 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol Transformations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The oxidation of borneol using Oxone and catalytic NaCl demonstrates favorable atom economy and waste minimization. acs.org The reaction is clean, affording high yields (>95% conversion) and producing minimal hazardous byproducts. acs.orgacs.org The primary waste is an aqueous solution containing benign inorganic salts like sodium bisulfate (used to quench excess oxidant) and sulfates, which are far less harmful than the waste from chromium-based oxidations. wpmucdn.com

Energy Efficiency in Reaction Design

Designing reactions to be more energy-efficient is a key goal of green chemistry. This often involves conducting reactions at ambient temperature and pressure, which reduces the energy consumption associated with heating or cooling. researchgate.net

The oxidation of borneol to camphor using Oxone and catalytic sodium chloride is a prime example of an energy-efficient process. acs.org It is a simple, one-hour reaction that proceeds efficiently at room temperature. gctlc.orgacs.orgumn.edu This contrasts sharply with other methods that may require heating or refluxing for extended periods, thereby consuming significant amounts of energy. researchgate.netacs.org By avoiding the need for heating, this green methodology not only saves energy but also enhances safety and simplifies the experimental setup. researchgate.net

Computational Chemistry and Molecular Modeling of 1,7,7 Trimethylbicyclo 2.2.1 Heptan 2 Ol and Its Derivatives

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of borneol and its interactions with other molecules over time. nih.govnih.govyoutube.com Coarse-grained MD simulations, in particular, have been used to investigate the interactions between borneol and biological membranes, such as dipalmitoylphosphatidylcholine (DPPC) bilayers. mdpi.com These simulations provide molecular-level insights into how borneol functions as a penetration enhancer in drug delivery. mdpi.commdpi.com

In these studies, systems are constructed with varying concentrations of borneol within a DPPC lipid bilayer. mdpi.com The simulations show that borneol molecules typically locate within the hydrophobic tail region of the lipid bilayer. mdpi.com This insertion disrupts the packing of the lipid tails, leading to a fluidization of the membrane. Key parameters observed in these simulations include the area per lipid (APL) and the bilayer thickness, which provide quantitative measures of the membrane's structural changes. mdpi.com

Table 1: Key Findings from Coarse-Grained Molecular Dynamics Simulations of Borneol with DPPC Bilayers

| Borneol Concentration | Effect on Area Per Lipid (APL) | Effect on Bilayer Thickness | Primary Location of Borneol |

|---|---|---|---|

| Low Concentrations (<10%) | Increase | Decrease | Hydrophobic lipid tail area mdpi.com |

These simulations demonstrate that the presence of borneol can loosen the lipid bilayer structure, which is a proposed mechanism for its permeation-enhancing effects. mdpi.com At low concentrations, the bilayer structure is maintained, but becomes looser, while at higher concentrations, more significant disruption occurs. mdpi.com

Quantum Chemical Calculations of Electronic Structure